Acetylacetonates

Description

Propriétés

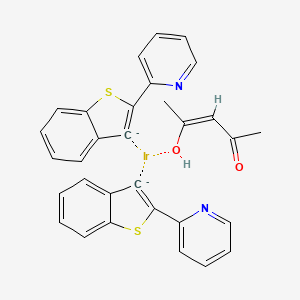

Formule moléculaire |

C31H24IrN2O2S2-2 |

|---|---|

Poids moléculaire |

712.9 g/mol |

Nom IUPAC |

2-(3H-1-benzothiophen-3-id-2-yl)pyridine;(Z)-4-hydroxypent-3-en-2-one;iridium |

InChI |

InChI=1S/2C13H8NS.C5H8O2.Ir/c2*1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11;1-4(6)3-5(2)7;/h2*1-8H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |

Clé InChI |

WXOPJWKCOZDBKM-DVACKJPTSA-N |

SMILES isomérique |

C/C(=C/C(=O)C)/O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |

SMILES canonique |

CC(=CC(=O)C)O.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.C1=CC=C2C(=C1)[C-]=C(S2)C3=CC=CC=N3.[Ir] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Metal Acetylacetonates

For Researchers, Scientists, and Drug Development Professionals

Metal acetylacetonates are a class of coordination complexes that have garnered significant interest across various scientific disciplines due to their unique properties and versatile applications. This guide provides a comprehensive overview of their core characteristics, experimental protocols for their analysis, and insights into their utility in research and development.

Core Properties of Metal this compound

Metal this compound are formed between a metal ion and the acetylacetonate (B107027) (acac) anion, which is the conjugate base of acetylacetone (B45752) (2,4-pentanedione). The acac anion acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms to form a stable six-membered chelate ring.[1][2] This chelation imparts several key properties to the complexes.

Physical Properties

Metal acetylacetonate complexes are typically crystalline solids with a variety of colors, depending on the metal ion.[2] They are generally soluble in organic solvents such as chloroform, acetone, ether, and alcohols, but exhibit low solubility in water for neutral complexes.[1] This solubility in nonpolar organic solvents is a significant advantage over many simple metal salts.[3][4] Many metal this compound are also volatile and can be sublimed under reduced pressure, a property that is exploited in chemical vapor deposition techniques.[1]

Structural Characteristics and Bonding

The acetylacetonate ligand coordinates to the metal center via its two oxygen atoms, creating a planar six-membered ring with the metal.[1][2] This ring structure exhibits delocalized π-bonding across the O-C-C-C-O framework, which contributes to the stability of the complex.[1] The geometry of the resulting complex depends on the metal's oxidation state and coordination number, with octahedral (for M(acac)₃) and square planar (for M(acac)₂) geometries being common.[1][2] In some instances, particularly with third-row transition metals like platinum(II) and iridium(III), the acetylacetonate ligand can also bind through its central carbon atom.[3][4]

The structural details of these complexes can be influenced by effects such as the Jahn-Teller distortion, which is observed in complexes like Mn(acac)₃, leading to a distorted octahedral structure.[3][4] For example, in the elongated distortion of Mn(acac)₃, two Mn-O bonds are longer (2.12 Å) than the other four (1.93 Å).[3][4] In contrast, Fe(acac)₃, with a high-spin d⁵ configuration, has a more regular octahedral geometry with D₃ molecular symmetry.[5]

Chemical and Magnetic Properties

The chemical reactivity of metal this compound is diverse. They are utilized as catalysts and catalyst precursors in numerous organic reactions, including polymerization, coupling reactions, and epoxidations.[3][6] Their thermal stability and solubility in organic solvents make them ideal for high-temperature reactions and as precursors for the synthesis of nanomaterials.[6][7]

The magnetic properties of metal this compound are dictated by the electron configuration of the central metal ion.[1] For instance, Fe(acac)₃ is a high-spin complex with five unpaired electrons, rendering it paramagnetic with a magnetic moment of approximately 5.90 μB.[1][3][5] In contrast, Co(acac)₃ is a low-spin d⁶ complex and is diamagnetic.[1][8] These magnetic properties significantly influence their behavior in nuclear magnetic resonance (NMR) spectroscopy, where paramagnetic complexes can act as "shift reagents".[3][9]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of common metal this compound.

| Complex | Formula | Color | Melting Point (°C) | Solubility in Water | Magnetic Moment (μB) |

| Aluminum(III) acetylacetonate | Al(acac)₃ | Milk White | 188-191 | Sparingly soluble | Diamagnetic |

| Chromium(III) acetylacetonate | Cr(acac)₃ | Sea Blue / Purple | 210-217 | ~11 g/L at 20°C | Paramagnetic |

| Iron(III) acetylacetonate | Fe(acac)₃ | Red / Dark Red | ~210 | 0.16 g/L at 25°C | ~5.90 (High-spin) |

| Cobalt(III) acetylacetonate | Co(acac)₃ | Green | - | - | Diamagnetic (Low-spin) |

| Manganese(III) acetylacetonate | Mn(acac)₃ | Brown | 251-255 | Insoluble (soluble on heating) | Paramagnetic (High-spin) |

| Copper(II) acetylacetonate | Cu(acac)₂ | Blue-grey | - | - | Paramagnetic |

| Vanadyl acetylacetonate | VO(acac)₂ | Blue | 256-259 | Practically insoluble | Paramagnetic |

| Zinc(II) acetylacetonate (anhydrous) | Zn(acac)₂ | - | 127 | - | Diamagnetic |

Table 1: Physical and Magnetic Properties of Selected Metal this compound. [1][4][5][10]

| Complex | Decomposition Onset (°C) |

| Fe(acac)₃ | ~186-350 |

| Co(acac)₃ | ~180-200 |

| Cu(acac)₂ | Starts above 200 |

Table 2: Thermal Decomposition Data. [1][11][12]

Experimental Protocols

Synthesis of Metal this compound

A general method for the synthesis of metal this compound involves the reaction of a metal salt with acetylacetone in the presence of a base to facilitate the deprotonation of acetylacetone.[3]

Example Protocol: Synthesis of Tris(acetylacetonato)manganese(III), Mn(acac)₃ [8][13]

-

Preparation of Solutions:

-

Dissolve 5g of manganese(II) chloride tetrahydrate and 1.3g of sodium acetate (B1210297) trihydrate in 200mL of distilled water.

-

Prepare a solution of potassium permanganate (B83412) by dissolving 1g in 50cm³ of distilled water.

-

Prepare a solution of sodium acetate by dissolving 13g of sodium acetate trihydrate in a suitable amount of distilled water.

-

-

Reaction:

-

Slowly add 21cm³ of acetylacetone to the stirred manganese(II) chloride solution.

-

To the resulting two-phase system, add the potassium permanganate solution.

-

After a few minutes, add the second sodium acetate solution with stirring.

-

-

Isolation and Purification:

-

The product, Mn(acac)₃, will precipitate.

-

Filter the solid product using a Büchner funnel.

-

Wash the product with cold distilled water.

-

Dry the product in a vacuum desiccator.

-

Characterization Techniques

NMR spectroscopy is a powerful tool for characterizing diamagnetic metal this compound and for studying the paramagnetic nature of others.[8]

-

For Diamagnetic Complexes (e.g., Co(acac)₃): A standard ¹H-NMR spectrum will show sharp resonances corresponding to the protons of the acetylacetonate ligand.[8]

-

For Paramagnetic Complexes (e.g., Mn(acac)₃): The presence of unpaired electrons leads to significant broadening and shifting of the NMR signals.[8][14] The Evans method can be employed to determine the magnetic susceptibility of a paramagnetic complex in solution, which in turn allows for the calculation of the effective magnetic moment and the number of unpaired electrons.[8][15] This involves measuring the chemical shift difference of an inert reference compound (like t-butanol) in the presence and absence of the paramagnetic species.[8]

IR spectroscopy is used to identify the vibrational modes of the acetylacetonate ligand and to confirm its coordination to the metal. The IR spectra of O-bonded this compound are characterized by relatively low-energy ν(CO) bands around 1535 cm⁻¹, whereas in C-bonded this compound, the carbonyl vibration is observed at a higher frequency, closer to 1655 cm⁻¹.[3][4]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of metal this compound.[11][16][17] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the nature of the residue. DSC measures the heat flow into or out of a sample as it is heated, revealing endothermic or exothermic processes like melting and decomposition.[11]

Visualizations

Caption: General structure of a metal acetylacetonate complex.

Caption: A typical workflow for the synthesis of metal this compound.

Caption: Conceptual diagram of a catalytic cycle involving a metal acetylacetonate.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scribd.com [scribd.com]

- 3. Metal this compound - Wikipedia [en.wikipedia.org]

- 4. Acetylacetone [chemeurope.com]

- 5. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 6. nbinno.com [nbinno.com]

- 7. scispace.com [scispace.com]

- 8. magritek.com [magritek.com]

- 9. Nuclear Magnetic Resonance Shift Reagents: Evidence for Different Mechanisms of Contact Contributions to 13C Shifts Induced by Nickel and Cobalt this compound with Saturated Amines and Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iiste.org [iiste.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. One Part of Chemistry: Synthesis of Metal this compound [1chemistry.blogspot.com]

- 14. azom.com [azom.com]

- 15. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 16. The thermal decomposition and analyses of metal tris-acetylacetonates | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Structure of Transition Metal Acetylacetonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, structure, bonding, and characterization of transition metal acetylacetonate (B107027) complexes. These coordination compounds are of significant interest due to their diverse applications as catalysts, precursors for materials synthesis, and as NMR shift reagents.[1][2]

Introduction to Transition Metal this compound

Transition metal this compound are coordination complexes formed between a transition metal ion and the acetylacetonate (acac) anion, which is the conjugate base of acetylacetone (B45752) (2,4-pentanedione).[1] The acetylacetonate ligand is bidentate, coordinating to the metal center through its two oxygen atoms to form a stable six-membered chelate ring.[1][3][4] This chelation imparts significant stability to the complexes.

These compounds are generally nonpolar, leading to good solubility in organic solvents, a property that contrasts with the more common metal halide salts.[1][3] Their volatility and stability make them valuable precursors for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).[2][5] The general formulas for the most common neutral complexes are M(acac)₃ for trivalent metals and M(acac)₂ for divalent metals.[1]

Synthesis of Transition Metal this compound

The most prevalent method for synthesizing metal this compound involves the reaction of a metal salt with acetylacetone (Hacac) in a suitable solvent.[1][6] The reaction is an equilibrium that is typically shifted toward the product by the addition of a base, which facilitates the deprotonation of acetylacetone.[1][7]

General Reaction: Mz+ + z Hacac ⇌ M(acac)z + z H+[1]

Commonly used bases include ammonia (B1221849), sodium acetate (B1210297), or urea (B33335), which neutralize the liberated protons.[8][9][10] In some instances, the chelate effect is strong enough that no external base is required.[1][7] Another approach involves the reaction of a freshly precipitated metal hydroxide (B78521) with acetylacetone.[11][12][13]

A more specialized technique is direct electrochemical synthesis, where the metal of interest serves as the anode in a solution of acetylacetone and a supporting electrolyte.[14][15]

Caption: General workflow for the synthesis of metal this compound.

Structure and Bonding

The structure and bonding in metal this compound are key to their stability and properties.

3.1. The Acetylacetonate Ligand

Acetylacetone exhibits keto-enol tautomerism. In its enol form, deprotonation from the hydroxyl group yields the acetylacetonate anion. This anion has delocalized π-electrons across the O-C-C-C-O framework, with two resonance forms contributing to its stability.[8][10]

Caption: Keto-enol tautomerism of acetylacetone and formation of the acac⁻ anion.

3.2. Coordination and Chelation

The acac⁻ ligand coordinates to a metal ion through its two oxygen atoms, forming a planar six-membered chelate ring.[1][3] This delocalized bonding within the ring gives it quasi-aromatic character.[1]

Caption: Bidentate coordination of the acac⁻ ligand to a metal (M) ion.

3.3. Molecular Geometry and Electronic Structure

The geometry of the complex is determined by the metal's oxidation state and coordination number.

-

M(acac)₃ Complexes: Trivalent metal ions like Cr³⁺ and Fe³⁺ typically form octahedral complexes with idealized D₃ symmetry.[12][16] These complexes are chiral and can, in principle, be resolved into their Δ and Λ enantiomers.[3][12]

-

M(acac)₂ Complexes: Divalent metal ions often form square planar (e.g., Cu(acac)₂) or square pyramidal (e.g., VO(acac)₂) complexes.[1][17][18]

The electronic configuration of the metal ion dictates the magnetic properties of the complex. For example, Fe(acac)₃ is a high-spin d⁵ complex with five unpaired electrons, making it paramagnetic.[1][12] In contrast, Co(acac)₃ is a low-spin d⁶ complex and is diamagnetic.[1][19][20]

Data Summary of Key Complexes

The following table summarizes key properties of several common transition metal this compound.

| Complex | Formula | Color | Geometry | Magnetic Moment (μB) | Metal-Oxygen Bond Length (Å) |

| Tris(acetylacetonato)iron(III) | Fe(C₅H₇O₂)₃ | Red | Octahedral (D₃) | ~5.90 | ~2.00[12] |

| Tris(acetylacetonato)chromium(III) | Cr(C₅H₇O₂)₃ | Purplish/Maroon | Octahedral (D₃) | Paramagnetic (3 unpaired e⁻) | ~1.93[16] |

| Bis(acetylacetonato)oxidovanadium(IV) | VO(C₅H₇O₂)₂ | Blue-green | Square Pyramidal (C₂v) | Paramagnetic | V=O: ~1.60, V-O(eq): ~1.97[21] |

| Tris(acetylacetonato)manganese(III) | Mn(C₅H₇O₂)₃ | Dark Brown/Black | Distorted Octahedral | High-spin (paramagnetic) | Two at ~2.12, Four at ~1.93[3] |

| Bis(acetylacetonato)copper(II) | Cu(C₅H₇O₂)₂ | Blue-green | Square Planar | Paramagnetic | N/A |

Detailed Experimental Protocols

Safety Precaution: Acetylacetone and organic solvents should be handled in a fume hood. Metal salts may be toxic; appropriate personal protective equipment (PPE) should be worn.

5.1. Synthesis of Tris(acetylacetonato)iron(III), Fe(acac)₃

This protocol is adapted from the reaction of an iron(III) salt with acetylacetone in the presence of sodium acetate.[9]

-

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Acetylacetone (Hacac)

-

Sodium acetate trihydrate (CH₃COONa·3H₂O)

-

Distilled water

-

-

Procedure:

-

Dissolve 1.0 g of FeCl₃·6H₂O in 15 mL of distilled water in an Erlenmeyer flask.

-

With stirring, add 2.0 mL of acetylacetone dropwise to the iron chloride solution. A cloudy mixture will form.

-

In a separate beaker, dissolve 2.5 g of sodium acetate in 10 mL of distilled water.

-

Add the sodium acetate solution dropwise to the iron-acetylacetone mixture with continuous stirring. A deep red precipitate of Fe(acac)₃ will form.[20]

-

Gently heat the mixture to approximately 70-80°C on a hot plate for 10-15 minutes to encourage complete precipitation.[9][20]

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for about 10 minutes.

-

Collect the red crystalline product by suction filtration using a Büchner funnel.

-

Wash the crystals with cold distilled water.

-

The crude product can be recrystallized from hot methanol to improve purity.[9][20]

-

5.2. Synthesis of Tris(acetylacetonato)chromium(III), Cr(acac)₃

This protocol uses the hydrolysis of urea to slowly generate ammonia as the base, leading to the formation of high-quality crystals.[10]

-

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Urea ((NH₂)₂CO)

-

Acetylacetone (Hacac)

-

Distilled water

-

-

Procedure:

-

In a 10-mL Erlenmeyer flask, dissolve 130 mg of CrCl₃·6H₂O in 2.0 mL of distilled water.

-

Add 500 mg of urea and 0.40 mL of acetylacetone to the solution.[10]

-

Place a stir bar in the flask, cover it with a watch glass, and clamp it in a boiling water bath on a stirring hot plate.

-

Heat the mixture with stirring for approximately 1-2 hours.[22] As the urea hydrolyzes to produce ammonia, the solution will become basic, and deep maroon, crystalline product will begin to form.[10][22]

-

After the heating period, cool the reaction flask to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the product by suction filtration, washing the crystals with several small portions of distilled water.[22]

-

Allow the product to air dry.

-

5.3. Synthesis of Bis(acetylacetonato)oxidovanadium(IV), VO(acac)₂

This synthesis involves the preparation of the vanadyl ion (VO²⁺) from a vanadium(V) source, followed by complexation with acetylacetone.[17][18]

-

Materials:

-

Vanadium pentoxide (V₂O₅)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol (B145695) (95%)

-

Acetylacetone (Hacac)

-

Sodium carbonate (Na₂CO₃)

-

Distilled water

-

-

Procedure:

-

Preparation of Vanadyl Sulfate (B86663) (VOSO₄): In a fume hood, carefully add V₂O₅ to a beaker containing distilled water and concentrated sulfuric acid.

-

Heat the mixture gently and add ethanol dropwise. The solution color will change from orange/green to a deep blue, indicating the reduction of V⁵⁺ to V⁴⁺ (as VO²⁺).[18]

-

Once the reaction is complete (the solution is a stable blue), cool the mixture.

-

Complexation: In a separate flask, prepare a solution of acetylacetone and sodium carbonate in water.

-

Slowly add the blue vanadyl sulfate solution to the acetylacetone solution with vigorous stirring. The sodium carbonate deprotonates the acetylacetone.[18]

-

A blue-green precipitate of VO(acac)₂ will form as it is insoluble in water.[17][18]

-

Stir for a period to ensure complete reaction, then cool the mixture in an ice bath.

-

Collect the solid product by suction filtration, wash with cold water, and dry. The product can be recrystallized from a suitable organic solvent like chloroform.

-

References

- 1. Metal this compound - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Acetylacetone [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Metal Acetylacetonate Synthesis - 1582 Words | Internet Public Library [ipl.org]

- 7. Metal this compound - Wikiwand [wikiwand.com]

- 8. One Part of Chemistry: Synthesis of Metal this compound [1chemistry.blogspot.com]

- 9. studymoose.com [studymoose.com]

- 10. researchgate.net [researchgate.net]

- 11. Notes. Novel synthesis of tris(acetylacetonato)iron(III) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 13. WO2004056737A1 - Process for the preparation of metal this compound - Google Patents [patents.google.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 17. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. grokipedia.com [grokipedia.com]

- 20. magritek.com [magritek.com]

- 21. Vanadyl Acetylacetonate: A Versatile Coordination Compound in Chemistry_Chemicalbook [chemicalbook.com]

- 22. scribd.com [scribd.com]

electronic structure of paramagnetic acetylacetonate complexes

An In-depth Technical Guide to the Electronic Structure of Paramagnetic Acetylacetonate (B107027) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal acetylacetonate (acac) complexes are a cornerstone of coordination chemistry, valued for their stability, solubility in organic solvents, and diverse electronic and magnetic properties. When the central metal ion possesses one or more unpaired electrons, the complex is paramagnetic, making it a fascinating subject for studying electronic structure, metal-ligand bonding, and magnetic behavior. Understanding these properties is crucial for applications ranging from catalysis and materials science to contrast agents in magnetic resonance imaging (MRI) and model systems in bioinorganic chemistry.

This technical guide provides a detailed examination of the , focusing on first-row transition metals. It consolidates quantitative data from key studies, outlines detailed experimental protocols for their characterization, and visualizes the logical and experimental workflows involved in their analysis.

Core Concepts: Ligand Field Theory and Paramagnetism

The magnetic and electronic properties of these complexes are governed by the interaction between the metal's d-orbitals and the acetylacetonate ligands. In an octahedral complex like tris(acetylacetonato)iron(III) (Fe(acac)₃), the five d-orbitals are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²).

The acetylacetonate ligand typically creates a crystal field that is not strong enough to force electron pairing.[1] Consequently, for metals like Cr(III), Mn(III), and Fe(III), the d-electrons occupy the orbitals according to Hund's rule, maximizing the total electron spin and resulting in high-spin paramagnetic complexes.[1][2] For instance, Fe(III), with a d⁵ electron configuration, exhibits a high-spin state with five unpaired electrons.[1][2] In contrast, complexes like Co(acac)₃ (d⁶) are often low-spin and diamagnetic, as the ligand field is sufficient to pair all electrons in the t₂g orbitals.[2][3]

The number of unpaired electrons and their interaction with the ligand framework and external magnetic fields give rise to the unique spectroscopic and magnetic signatures of these compounds.

Quantitative Data Summary

The is quantified through various experimental and computational parameters. The following tables summarize key data for common first-row transition metal acac complexes.

Table 1: Magnetic and Spectroscopic Properties of Common M(acac)ₓ Complexes

| Complex | Metal Ion | d-electron Count | Spin State (S) | Theoretical Spin-only Magnetic Moment (μ_so) (μ_B) | Experimental Magnetic Moment (μ_eff) (μ_B) | g-tensor component(s) |

| Cr(acac)₃ | Cr(III) | d³ | 3/2 | 3.87 | ~3.8 | g_iso ≈ 1.98 |

| Mn(acac)₃ | Mn(III) | d⁴ | 2 | 4.90 | ~4.8 - 4.9 | g_iso ≈ 1.99[4] |

| Fe(acac)₃ | Fe(III) | d⁵ | 5/2 | 5.92 | ~5.9 | g_iso ≈ 2.0 |

| Cu(acac)₂ | Cu(II) | d⁹ | 1/2 | 1.73 | ~1.8 - 2.2 | g∥ ≈ 2.2-2.3, g⊥ ≈ 2.05-2.07 |

Note: Magnetic moment and g-tensor values can vary slightly based on experimental conditions (e.g., solid-state vs. solution) and measurement technique.

Table 2: Electron Paramagnetic Resonance (EPR) Parameters for Mn(acac)₃ and Cu(acac)₂

| Complex | Parameter | Value | Description |

| Mn(acac)₃ | Zero-Field Splitting (D) | -4.52 cm⁻¹[4] | Axial zero-field splitting parameter, indicating significant magnetic anisotropy. A negative sign corresponds to axial elongation of the coordination geometry due to the Jahn-Teller effect.[4][5] |

| Zero-Field Splitting (E) | |E| = 0.25 cm⁻¹[4] | Rhombic zero-field splitting parameter, indicating deviation from perfect axial symmetry. | |

| Cu(acac)₂ | Hyperfine Coupling (A∥) | ~150 - 190 x 10⁻⁴ cm⁻¹[6] | Hyperfine interaction between the unpaired electron and the copper nucleus along the parallel direction. |

| Hyperfine Coupling (A⊥) | ~10 - 40 x 10⁻⁴ cm⁻¹[6] | Hyperfine interaction between the unpaired electron and the copper nucleus in the perpendicular plane. |

Experimental Protocols

Characterizing the electronic structure of these complexes requires a multi-technique approach.

Synthesis of a Representative Complex: Tris(acetylacetonato)iron(III)

This protocol describes a common method for synthesizing Fe(acac)₃.

-

Dissolution: Dissolve iron(II) chloride (e.g., 3.3 g of FeCl₂·6H₂O) in 25 mL of distilled water.[2]

-

Ligand Addition: While stirring, add a solution of acetylacetone (B45752) (4 mL) in methanol (B129727) (10 mL) over 15 minutes. A red mixture will form.[2]

-

Precipitation: Add a solution of sodium acetate (B1210297) (5.1 g) in distilled water (15 mL). This will cause a red precipitate to form.[2]

-

Heating and Cooling: Heat the mixture to 80°C for 15 minutes.[2] Afterwards, allow it to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Isolation and Purification: Filter the red product using Büchner filtration, wash with cold distilled water, and dry in a vacuum desiccator.[2] Recrystallization from warm methanol can be performed for higher purity.

Magnetic Susceptibility Measurement by Evans Method (NMR Spectroscopy)

The Evans method is a widely used NMR technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[3][7]

-

Sample Preparation:

-

Prepare a solution of the paramagnetic complex (e.g., Fe(acac)₃) of a precisely known concentration (c) in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a small amount (~1-2%) of an inert reference compound with a sharp NMR signal, such as tetramethylsilane (B1202638) (TMS) or tert-butanol.[3]

-

Prepare a reference NMR tube containing only the solvent and the same concentration of the reference compound.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the signal of the reference compound in both spectra. The presence of the paramagnetic complex will cause a shift in the chemical shift of the reference signal (Δδ or Δf in Hz).[3]

-

Calculate the molar magnetic susceptibility (χ_M) using the formula: χ_M = (Δf * M) / (f * c) where Δf is the frequency shift in Hz, M is the molar mass, f is the spectrometer frequency in Hz, and c is the concentration in g/cm³.

-

Calculate the effective magnetic moment (μ_eff) using the equation: μ_eff = √(8 * χ_M * T) ≈ 2.828 * √(χ_M * T) where T is the absolute temperature in Kelvin.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for studying species with unpaired electrons. It directly probes the electronic environment of the paramagnetic center.

-

Sample Preparation:

-

For solution studies, prepare a dilute solution of the complex in a solvent that forms a good glass upon freezing (e.g., a mixture of CH₂Cl₂/toluene).[4]

-

For solid-state studies, a fine powder of the crystalline material is used.

-

The sample is loaded into a quartz EPR tube and flash-frozen in liquid nitrogen.

-

-

Data Acquisition:

-

Data Analysis:

-

The spectrum is analyzed to extract the principal components of the g-tensor (g_x, g_y, g_z) and hyperfine coupling constants (A_x, A_y, A_z).

-

For systems with S > 1/2, the spectrum is simulated using a spin Hamiltonian to determine the zero-field splitting parameters (D and E).[4] These parameters provide insight into the symmetry and distortion of the metal's coordination environment.

-

Computational Analysis using Density Functional Theory (DFT)

DFT calculations provide theoretical insight into the electronic structure and bonding.[9]

-

Structure Optimization: The geometry of the complex is optimized starting from a crystal structure or a model. A suitable functional (e.g., B3LYP) and basis set (e.g., DZP) are chosen.[1]

-

Property Calculation: Once the geometry is optimized, properties such as orbital energies, spin density distribution, and magnetic parameters (g-tensor, hyperfine couplings) are calculated.[9][10]

-

Analysis: The calculated results are compared with experimental data to validate the computational model. The analysis of molecular orbitals and spin density reveals the nature of the metal-ligand bonding, including the degree of covalency and spin delocalization onto the ligand.[9][11]

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and concepts in the study of paramagnetic acetylacetonate complexes.

Figure 1: General experimental workflow for the synthesis and characterization of a paramagnetic M(acac)ₓ complex.

Figure 2: Conceptual diagram illustrating the relationship between theory and experimental observables.

References

- 1. mdpi.com [mdpi.com]

- 2. azom.com [azom.com]

- 3. magritek.com [magritek.com]

- 4. High-frequency and -field EPR spectroscopy of tris(2,4-pentanedionato)manganese(III): investigation of solid-state versus solution Jahn-Teller effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Comprehensive Analysis of Acetylacetonate Complexes | Applications Notes | JEOL Ltd. [jeol.com]

- 8. New Lab Manual: Metal Acetylacetonate Complexes - Magritek [magritek.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The electronic properties of three popular high spin complexes [TM(acac)3, TM = Cr, Mn, and Fe] revisited: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

solubility of metal acetylacetonates in organic solvents

An In-depth Technical Guide to the Solubility of Metal Acetylacetonates in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Metal this compound, often abbreviated as M(acac)n, are coordination complexes formed between a metal ion and the acetylacetonate (B107027) anion (CH₃COCHCOCH₃)⁻. These compounds are noteworthy for their remarkable stability, volatility, and, most critically for many applications, their solubility in a wide range of organic solvents.[1] Unlike many inorganic metal salts, such as metal halides, M(acac)n complexes are typically charge-neutral and crystalline solids that readily dissolve in nonpolar and moderately polar organic media.[1] This property makes them indispensable as catalysts, catalyst precursors in organic synthesis, reagents for chemical vapor deposition (CVD) to create thin films and nanomaterials, and as NMR shift reagents.[2][3] For professionals in drug development, understanding the solubility of these chelates is crucial for their use in catalysis for synthesizing complex organic molecules and for the development of metal-based therapeutics.

This guide provides a comprehensive overview of the factors governing the solubility of metal this compound, presents quantitative solubility data for common complexes, and details the experimental protocols for solubility determination.

Core Factors Influencing Solubility

The solubility of a metal acetylacetonate complex is not a simple parameter but a result of the interplay between the solute's properties, the solvent's characteristics, and the experimental conditions.

Solute Properties: The Metal and the Ligand

-

The Central Metal Ion: The nature of the metal ion (Mⁿ⁺) at the core of the complex plays a significant role. Factors such as the ion's size, charge, and electronic configuration influence the overall size, symmetry, and polarity of the M(acac)n molecule. These, in turn, affect the crystal lattice energy of the solid and its interaction with solvent molecules.

-

Ligand Modification: The acetylacetonate ligand itself can be chemically modified to tune the solubility of the complex. This is a powerful strategy for designing complexes with specific solubility profiles. For example, introducing substituents onto the acetylacetonate backbone can dramatically alter the complex's polarity and steric properties, thereby increasing its solubility in a desired solvent.

Solvent Properties

The principle of "like dissolves like" is the primary guide for predicting solubility. The key properties of the organic solvent to consider are:

-

Polarity and Dielectric Constant: Nonpolar complexes, such as Cr(acac)₃ and Fe(acac)₃, exhibit high solubility in nonpolar organic solvents like toluene (B28343) and benzene.[1][4] Polar solvents can also dissolve M(acac)n complexes, particularly if they can engage in specific interactions. The dielectric constant of the solvent influences the electrostatic interactions between solvent molecules and the solute.[5]

-

Coordinating Ability: Solvents with coordinating capabilities, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can interact with the metal center, potentially influencing solubility. This interaction can be crucial for dissolving complexes in more polar media.[5]

External Conditions

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of dissolution. For many M(acac)n complexes, the dissolution process is endothermic, meaning solubility increases with temperature. However, exceptions exist; for instance, the dissolution of Cr(acac)₃ in water-ethanol mixtures with low ethanol (B145695) concentrations is exothermic, and the solubility decreases as temperature rises.[6]

Quantitative Solubility Data

The following tables summarize available quantitative solubility data for several common metal acetylacetonate complexes in various organic solvents. It is important to note that values can vary slightly between sources due to different experimental conditions.

Table 1: Solubility of Iron(III) Acetylacetonate [Fe(acac)₃] at 25°C

| Solvent | Solubility ( g/100 g) | Solubility (g/L) | Reference(s) |

| Benzene | 52.5 | ~535 | [7][8][9] |

| Toluene | 21.3 | ~213 | [7][9] |

| Methanol | 9.5 | ~95 | [7][9] |

| Water | - | 0.16 - 2.0 | [7][8][9] |

| Acetone | "easily soluble" | - | [7][9] |

| Chloroform | "easily soluble" | - | [7][9] |

| Heptane | "slightly soluble" | - | [7][9] |

Table 2: Solubility of Vanadyl Acetylacetonate [VO(acac)₂]

| Solvent | Solubility ( g/100 mL) | Reference(s) |

| Methanol | 6.4 | [10] |

| Benzene | 0.9 | [10] |

| Acetone | "moderately soluble" | [11] |

| Chloroform | "moderately soluble" | [11] |

| Ether | "moderately soluble" | [11] |

| Water | "practically insoluble" | [11] |

Table 3: Solubility of Copper(II) Acetylacetonate [Cu(acac)₂] at 20°C

| Solvent | Solubility ( g/100 g) | Solubility (g/L) | Reference(s) |

| Ethanol | 0.09 | ~0.9 | [12][13] |

| Benzene | 0.07 | ~0.7 | [12][13] |

| Water | - | 0.2 | [12][13] |

| Chloroform | "readily soluble" | - | [13] |

| Dichloromethane | "soluble" | - | [14] |

Table 4: Solubility of Chromium(III) Acetylacetonate [Cr(acac)₃]

| Solvent | Solubility | Temperature | Reference(s) |

| Water | log Cw = -2.55 (mol/L) | 25°C | [15] |

| Dichloromethane | "soluble" | - | [15] |

| Tetrahydrofuran | "soluble" | - | [15] |

| Dimethylformamide | "soluble" | - | [15] |

| Nonpolar Solvents | "highly soluble" | - | [1][2] |

Experimental Protocols for Solubility Measurement

Accurate determination of solubility requires robust experimental methods. Below are detailed protocols for three common techniques.

Protocol 1: Gravimetric Method (Equilibrium Saturation)

This classical method directly measures the mass of the solute dissolved in a known amount of solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid metal acetylacetonate complex to a known volume or mass of the desired organic solvent in a sealed vessel (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatted shaker or magnetic stirrer in a water bath is ideal.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, use either centrifugation followed by careful decantation or filtration through a syringe filter (ensure the filter material is compatible with the solvent). This step must be performed at the equilibration temperature to prevent precipitation or further dissolution.

-

Solvent Evaporation: Accurately transfer a known volume or mass of the clear, saturated solution to a pre-weighed container.

-

Carefully evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) or in a fume hood. Gentle heating can be applied if the complex is thermally stable.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dry solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/100 mL or mol/L).

Protocol 2: Spectroscopic Method (UV-Visible Spectrophotometry)

This method is rapid and requires a smaller amount of material. It is suitable for M(acac)n complexes that have a distinct chromophore.

Methodology:

-

Calibration Curve Construction:

-

Prepare a series of standard solutions of the M(acac)n complex in the target solvent with precisely known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a straight line. Determine the equation of this line (y = mx + c).

-

-

Saturated Solution Preparation: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (Steps 1 & 2).

-

Sample Preparation for Measurement:

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the saturated solution with the pure solvent to an extent that its absorbance falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the absorbance value and the equation of the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

-

Protocol 3: Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive method, particularly useful for measuring the solubility of sparingly soluble compounds or for analyzing solubility in complex mixtures.

Methodology:

-

Method Development: Develop an HPLC method (e.g., reverse phase) capable of separating the M(acac)n complex from any impurities. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis).

-

Calibration: Prepare standard solutions of known concentrations and inject them into the HPLC to create a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described previously (Gravimetric Method, Steps 1 & 2).

-

Analysis: Filter the saturated solution and inject a known volume into the HPLC system.

-

Calculation: Determine the concentration of the M(acac)n in the saturated solution by comparing its peak area to the calibration curve.

Visualization of Influencing Factors

The logical relationship between the primary factors governing the solubility of metal this compound is illustrated below.

Caption: Factors influencing the solubility of metal this compound.

Conclusion

The is a fundamental property that dictates their utility across various scientific disciplines. A systematic understanding of the factors—solute structure, solvent characteristics, and temperature—allows researchers to predict solubility trends and select appropriate systems for their specific applications. For drug development professionals, this knowledge is key to leveraging these versatile complexes in synthetic pathways and for the rational design of new metallodrugs. The quantitative data and standardized protocols provided in this guide serve as a valuable resource for the precise and effective use of metal this compound in research and development.

References

- 1. Metal this compound - Wikipedia [en.wikipedia.org]

- 2. Chromium(III) acetylacetonate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. IRON ACETYLACETONATE - Ataman Kimya [atamanchemicals.com]

- 5. Vanadyl acetylacetonate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ferric acetylacetonate | 14024-18-1 [chemicalbook.com]

- 8. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. Cas 3153-26-2,Vanadyl acetylacetonate | lookchem [lookchem.com]

- 12. chembk.com [chembk.com]

- 13. Copper(II) acetylacetonate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Thermal Stability of Metal Acetylacetonate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various metal acetylacetonate (B107027) (acac) compounds, critical information for applications ranging from catalysis and materials science to drug delivery systems. The thermal behavior of these coordination complexes dictates their suitability as precursors for metal oxide deposition, their shelf-life in formulations, and their decomposition pathways under various processing conditions.

Core Concepts in Thermal Stability of Metal Acetylacetonates

Metal acetylacetonate complexes, with the general formula M(acac)n, are coordination compounds formed between a metal ion and the acetylacetonate ligand. The thermal stability of these complexes is influenced by several factors, including the nature of the metal ion (its size, charge, and electronegativity), the coordination number, and the surrounding atmosphere. The decomposition process typically involves the breaking of the metal-oxygen bonds and the subsequent fragmentation or volatilization of the acetylacetonate ligands. This process often leads to the formation of metal oxides, making them valuable precursors in materials synthesis.

The primary techniques used to evaluate thermal stability are thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and differential thermal analysis (DTA). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC and DTA measure the heat flow to or from a sample as it is heated, revealing endothermic and exothermic transitions such as melting, boiling, and decomposition.

Comparative Thermal Stability Data

The following tables summarize the thermal decomposition data for a range of metal acetylacetonate compounds, compiled from various literature sources. It is important to note that decomposition temperatures can vary depending on the experimental conditions, particularly the heating rate and the atmosphere (e.g., inert or oxidizing).

Table 1: Thermal Decomposition of First-Row Transition Metal this compound

| Metal Acetylacetonate | Formula | Decomposition Onset (°C) | Peak Decomposition Temperature(s) (°C) | Total Mass Loss (%) | Atmosphere | Notes |

| Chromium(III) acetylacetonate | Cr(acac)₃ | ~190-270 | 300-330 | - | - | Decomposition occurs in two distinct stages when grafted onto MCM-41.[1] |

| Manganese(II) acetylacetonate | Mn(acac)₂ | ~200 | 250 | - | Air | Undergoes a two-step decomposition, but a single strong mass loss is observed when impregnated on TiO₂.[2] |

| Manganese(III) acetylacetonate | Mn(acac)₃ | ~160 | - | ~28% | - | The weight loss corresponds to the splitting of one acetylacetone (B45752) ligand.[3] |

| Iron(III) acetylacetonate | Fe(acac)₃ | ~186 | ~300 | ~70-76% | Inert/Air | Starts to decompose at 186 °C with a major weight loss.[4][5] Another source indicates a sharp mass loss centered around 300°C.[4] |

| Cobalt(II) acetylacetonate | Co(acac)₂ | ~140-170 (water loss) | 182 (main peak) | - | Inert | Exhibits complex, multi-step decomposition.[6][7] |

| Cobalt(III) acetylacetonate | Co(acac)₃ | - | 215, 235, 305, 410 | >57% | Inert | Shows complex thermal behavior with multiple weight loss steps.[6][7] |

| Nickel(II) acetylacetonate | Ni(acac)₂ | ~110 (water loss) | 450 | ~78% | Inert | Major decomposition occurs in multiple steps.[2] |

| Copper(II) acetylacetonate | Cu(acac)₂ | >200 | - | 76.25% (Air), 72.86% (Argon) | Air/Argon | Rapid mass loss observed above 200 °C.[8] |

| Zinc(II) acetylacetonate (monohydrate) | Zn(acac)₂(H₂O) | ~150 | 186 | 46.4% | - | Significant mass decomposition occurs at 150°C.[9] |

Table 2: Thermal Decomposition of Other Metal this compound

| Metal Acetylacetonate | Formula | Decomposition Onset (°C) | Peak Decomposition Temperature(s) (°C) | Total Mass Loss (%) | Atmosphere | Notes |

| Aluminum(III) acetylacetonate | Al(acac)₃ | - | 257 | - | - | Decomposition leads to the formation of alumina.[8] |

| Vanadyl acetylacetonate | VO(acac)₂ | ~260 | - | ~84% | Humid Nitrogen | Melts incongruently at 260°C with a large weight loss.[10][11] |

| Ruthenium(III) acetylacetonate | Ru(acac)₃ | 150-250 | 210-280 | - | Air | Decomposition proceeds in one major step.[12] |

| Rhodium(III) acetylacetonate | Rh(acac)₃ | ~184 | 267 (melting) | 75% | Inert/Oxidizing | Decomposes upon heating; complete decomposition below the melting point at slow heating rates.[4][13] |

| Palladium(II) acetylacetonate | Pd(acac)₂ | 200-251 (dec.) | - | - | Inert/Air | Sublimes at 187°C in air and 201°C in Argon before decomposition.[14][15] |

| Platinum(II) acetylacetonate | Pt(acac)₂ | 200-320 | - | - | N₂/Air | The decomposition window is independent of the atmosphere.[16] |

| Iridium(III) acetylacetonate | Ir(acac)₃ | 269-271 (dec.) | - | - | - | Decomposes upon melting.[17] |

Experimental Protocols

General Synthesis of Metal Acetylacetonate Complexes

A common method for the synthesis of metal acetylacetonate complexes involves the reaction of a metal salt with acetylacetone (acacH) in a suitable solvent.[6] The addition of a base is often employed to facilitate the deprotonation of acetylacetone, driving the equilibrium towards the formation of the complex.[6]

Materials:

-

Metal salt (e.g., chloride, nitrate, carbonate)

-

Acetylacetone (acacH)

-

Solvent (e.g., water, methanol, ethanol)

Procedure:

-

Dissolve the metal salt in the chosen solvent.

-

Add acetylacetone to the metal salt solution, often with stirring. The molar ratio of acetylacetone to the metal ion is typically stoichiometric or in slight excess.

-

Slowly add a solution of the base to the reaction mixture to raise the pH and promote complex formation.

-

The reaction mixture may be heated to facilitate the reaction.[18]

-

Upon cooling, the metal acetylacetonate complex often precipitates out of the solution.

-

The precipitate is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol) to remove impurities, and then dried.

-

Recrystallization from an appropriate solvent can be performed to obtain a purer product.[18]

Thermal Analysis Using TGA/DSC

Instrumentation:

-

Thermogravimetric Analyzer (TGA) or a simultaneous TGA/DSC instrument.

-

Sample pans (typically aluminum or platinum).

-

High-purity purge gas (e.g., nitrogen, argon, or synthetic air).

Procedure:

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's instructions. Standard reference materials are typically used for this purpose.

-

Sample Preparation: Accurately weigh a small amount of the metal acetylacetonate sample (typically 5-10 mg) into a tared sample pan.

-

Experimental Setup: Place the sample pan in the instrument's furnace.

-

Purge Gas: Set the desired purge gas and flow rate (e.g., 20-50 mL/min). The choice of gas (inert or oxidizing) is crucial as it can significantly affect the decomposition pathway.

-

Temperature Program: Program the instrument with the desired temperature profile. A typical experiment involves heating the sample from ambient temperature to a final temperature (e.g., 600-1000 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Start the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak decomposition temperatures, percentage mass loss for each decomposition step, and the nature of the thermal events (endothermic or exothermic).

Visualizing Decomposition Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the thermal analysis of metal acetylacetonate compounds.

Caption: General thermal decomposition pathway of a metal acetylacetonate complex.

Caption: Workflow for the synthesis and thermal analysis of metal this compound.

Caption: Illustrative multi-step decomposition pathway, as seen in Co(acac)₃.

References

- 1. Metal Acetylacetonate Synthesis - 1582 Words | Internet Public Library [ipl.org]

- 2. researchgate.net [researchgate.net]

- 3. A design-of-experiments approach to modeling activity coefficients in solvent mixtures: a case study using platinum(ii) acetylacetonate in mixtures of acetone, cyclohexanol, 1,2,3,4-tetrahydronaphthalene and propylene carbonate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Metal this compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Platinum, bis(2,4-pentanedionato-kappaO,kappaO')-, (SP-4-1)- | 15170-57-7 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. staff.najah.edu [staff.najah.edu]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. パラジウム(II)アセチルアセトナート 99 -複数サイズあり [sigmaaldrich.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Iridium acetylacetonate - Wikipedia [en.wikipedia.org]

- 18. magritek.com [magritek.com]

- 19. researchgate.net [researchgate.net]

Acetylacetonate Complexes: Versatile Precursors for Advanced Material Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel materials with tailored properties is a cornerstone of scientific advancement, impacting fields from electronics and catalysis to medicine. Among the diverse array of precursor chemistries, metal acetylacetonate (B107027) (acac) complexes have emerged as exceptionally versatile building blocks for the synthesis of a wide range of advanced materials. Their inherent volatility, solubility in organic solvents, and favorable decomposition characteristics make them ideal candidates for techniques such as chemical vapor deposition (CVD), sol-gel synthesis, and thermal decomposition for the production of metal oxides, nanoparticles, thin films, and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the use of acetylacetonate complexes as precursors, with a focus on quantitative data, detailed experimental protocols, and the underlying reaction pathways.

Data Presentation: A Quantitative Overview

The precise control over experimental parameters is critical in tuning the final properties of the synthesized materials. The following tables summarize key quantitative data from various studies, offering a comparative look at the synthesis conditions for different materials derived from acetylacetonate precursors.

Table 1: Synthesis of Metal Oxide Nanoparticles via Thermal Decomposition

| Metal Oxide | Precursor(s) & Concentration | Solvent(s) | Surfactant(s) & Concentration | Temperature (°C) | Reaction Time | Particle Size (nm) | Reference(s) |

| Fe₃O₄ | Fe(acac)₃ (1 mmol) | Dibenzyl ether (25 mL) | Decanoic acid (3-6 mmol) | 200 (2h), then reflux | 1 h at reflux | 5 - 26 | [1] |

| Fe₃O₄ | Fe(acac)₃ (0.04 mol L⁻¹) | 1-Octadecene (15 mL), Benzaldehyde (0.5 mL) | Oleylamine (B85491) (7.5 mL), Oleic acid (2.85 mL), 1,2-Hexadecanediol (1.3 g) | 280 | 30 min | Branched/Multiply Branched | [2] |

| MnO | Mn(acac)₂ (6 mmol) | Dibenzyl ether (20 mL) | Oleylamine (40 mL) | 60 (30 min), then ramped | - | ~32 | [3] |

| MnO | Mn(acac)₂ | Oleylamine, Dibenzyl ether | - | 280 | - | - | [4][5][6] |

| Cr₂O₃ | Cr(acac)₃ (1 mmol) | Ethanol (B145695) | - | 200 | 72 h - 1 week | - | [7][8][9] |

| Mn₃O₄ | Mn(acac)₂ (1 mmol) | Cyclohexanone | - | 200 | 4 days | - | [7] |

Table 2: Synthesis of Thin Films via Chemical Vapor Deposition (CVD)

| Film Material | Precursor(s) | Substrate | Deposition Temperature (°C) | Carrier Gas | Pressure | Film Thickness | Reference(s) |

| Copper | Cu(acac)₂ | SiO₂/Si | 220 - 250 | Ar/H₂ | - | - | [10] |

| Copper | Cu(acac)₂ | - | >250 | H₂ | - | - | [11] |

| Cuprous Oxide (Cu₂O) | (N,N′-di-sec-butylacetamidinato)copper(I) | - | 125 - 225 | N₂ | 5 Torr | ~50 nm | [12] |

| TiO₂ | Titanium(IV) n-butoxide | Si(100) | 400 | - | - | 20 - 100 nm | [13] |

Table 3: Synthesis of Materials via Sol-Gel Method

| Material | Precursor(s) | Solvent(s) | Stabilizer/Chelating Agent | Hydrolysis Agent | Calcination Temperature (°C) | Crystalline Phase/Size | Reference(s) |

| TiO₂ | Tetrabutyl titanate | - | Acetylacetone (B45752) | - | - | Anatase (18-20 nm) | [14] |

| TiO₂ | Titanium(IV) isopropoxide | Isopropanol | Acetylacetone | Water, Nitric acid | - | - | [13] |

| TiO₂ | - | - | - | - | 450 | Anatase (50 nm thickness, 7% porosity) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Protocol 1: Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles via Thermal Decomposition

Objective: To synthesize monodisperse iron oxide nanoparticles with controlled size.

Materials:

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Decanoic acid

-

Dibenzyl ether

-

Argon gas

-

Ethanol

-

Centrifuge

-

Heating mantle with temperature controller

-

Three-neck round-bottom flask, condenser, thermocouple

Procedure:

-

In a three-neck round-bottom flask, combine Fe(acac)₃ (1 mmol) and decanoic acid (e.g., 5 mmol for ~12 nm particles) in dibenzyl ether (25 mL).[1]

-

Under a constant flow of argon and with vigorous stirring, heat the mixture to 200 °C at a rate of 6-7 °C/min.[1]

-

Maintain the temperature at 200 °C for 2 hours.[1]

-

Increase the temperature to reflux and maintain for 1 hour.[1]

-

After the reaction, cool the mixture to room temperature.

-

Precipitate the nanoparticles by adding a mixture of hexane and ethanol and collect them by centrifugation at 8000 rpm.[1]

-

Wash the collected nanoparticles multiple times with a hexane/ethanol mixture to remove unreacted precursors and byproducts.

-

Dry the final product under vacuum.

Protocol 2: Synthesis of Manganese Oxide (MnO) Nanoparticles via Thermal Decomposition

Objective: To synthesize MnO nanoparticles for potential biomedical applications.

Materials:

-

Manganese(II) acetylacetonate (Mn(acac)₂)

-

Oleylamine

-

Dibenzyl ether

-

Nitrogen gas

-

Heating mantle with programmable temperature controller

-

Schlenk line apparatus

Procedure:

-

In a reaction flask, dissolve Mn(acac)₂ (6 mmol) in oleylamine (40 mL) and dibenzyl ether (20 mL).[3]

-

Heat the solution from room temperature to 60 °C over 30 minutes under a constant flow of nitrogen gas.[3]

-

Continue heating to the desired peak reaction temperature (e.g., 280 °C) and hold for a specified aging time to control nanoparticle size.[4]

-

Cool the reaction mixture to room temperature.

-

Precipitate and purify the nanoparticles using a suitable solvent/non-solvent system (e.g., addition of ethanol to a hexane dispersion) followed by centrifugation.

Protocol 3: Sol-Gel Synthesis of TiO₂ Films

Objective: To prepare stable TiO₂ sols for the deposition of thin films.

Materials:

-

Titanium(IV) n-butoxide

-

n-Butyl alcohol

-

Acetylacetone (AcAcH)

-

Glacial acetic acid

Procedure:

-

Prepare a solution of titanium(IV) n-butoxide in n-butyl alcohol.

-

Add acetylacetone as a chelating agent to control the reactivity of the titanium precursor.[13]

-

Introduce glacial acetic acid to initiate hydrolysis via an esterification reaction.[13]

-

The resulting stable sol can be used for thin film deposition via methods like dip-coating.

-

Anneal the deposited films at a specific temperature (e.g., 400 °C for 2 hours) to induce crystallization into the desired phase (e.g., anatase).[13]

Signaling Pathways and Experimental Workflows

The transformation of acetylacetonate complexes into new materials involves distinct chemical pathways. The following diagrams, generated using Graphviz, illustrate these processes.

Caption: Workflow for Nanoparticle Synthesis via Thermal Decomposition.

Caption: General Pathway for the Sol-Gel Synthesis of Materials.

Caption: Schematic of the Chemical Vapor Deposition (CVD) Process.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shape controlled iron oxide nanoparticles: inducing branching and controlling particle crystallinity - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01291B [pubs.rsc.org]

- 3. Tuning the size and composition of manganese oxide nanoparticles through varying temperature ramp and aging time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate [jove.com]

- 5. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate | Scilit [scilit.com]

- 6. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. [PDF] Metal Acetylacetonates as General Precursors for the Synthesis of Early Transition Metal Oxide Nanomaterials | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of thin copper films from the vapour phase of volatile copper(I) and copper(II) derivatives by the CVD method - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 11. Surface chemistry of copper metal and copper oxide atomic layer deposition from copper( ii ) acetylacetonate: a combined first-principles and reactive ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03707G [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Bonding Characteristics in Six-Membered Chelate Rings of Acetylacetonates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the structural and electronic properties of the six-membered chelate rings formed between the acetylacetonate (B107027) (acac) ligand and various metal ions. It integrates quantitative structural data with descriptions of key analytical techniques used for their characterization.

Introduction: The Acetylacetonate Chelate Ring

Acetylacetone (2,4-pentanedione) is a β-diketone that exists in equilibrium between its keto and enol tautomers.[1] Deprotonation in a basic solution yields the acetylacetonate (acac) anion, a versatile bidentate ligand.[1][2] The acac anion coordinates to metal ions through its two oxygen atoms, forming a highly stable, six-membered chelate ring.[2][3][4] This chelation imparts significant stability to the resulting metal complexes, a phenomenon known as the chelate effect.[5] These neutral, often crystalline, metal acetylacetonate complexes are typically soluble in organic solvents, which has led to their use as catalysts and precursors in materials science and organic synthesis.[3][6] The fundamental nature of the bonding within this six-membered ring is critical to understanding the overall stability, reactivity, and electronic properties of these complexes.

Electronic Structure and Delocalization

A key feature of the M(acac) chelate ring is the delocalization of π-electrons across the O-C-C-C-O backbone.[3] This delocalization is supported by experimental and computational data, which show that the C-C and C-O bond lengths within the ring are intermediate between typical single and double bonds.[5] The bonding is often depicted using resonance structures that illustrate the distribution of electron density.

Figure 1. Resonance delocalization in the M(acac) chelate ring.

The concept of aromaticity in these chelate rings has been a subject of theoretical investigation.[7] Studies using nucleus-independent chemical shift (NICS) calculations, a magnetic criterion for aromaticity, have shown that acetylacetonate chelate rings generally do not satisfy this criterion and are therefore not considered truly aromatic.[7][8][9] Nevertheless, the electron delocalization contributes significantly to the stability of the complex.[5]

Quantitative Structural Data

The precise geometry of the chelate ring has been determined for numerous complexes using single-crystal X-ray diffraction and computational modeling.[10] The bond lengths and angles are influenced by the identity of the central metal ion.

Data Presentation: Bond Lengths

Computational studies, such as those using the B3LYP/LANL2DZ method, provide insight into how the metal ion affects bond lengths within the chelate ring. For example, in a series of d¹⁰ metal this compound, the C-O and C-C bond lengths remain nearly identical, indicating a consistent ligand structure regardless of the metal. In contrast, the Mn-O bonds in high-spin Mn(acac)₃ are distorted due to the Jahn-Teller effect, resulting in two longer bonds (2.12 Å) and four shorter ones (1.93 Å).[3]

| Complex | M-O (Å) | C-O (Å) | C-C (ring) (Å) | Data Source |

| Zn(acac)₂ | - | 1.308 | 1.417 | Computational |

| Cd(acac)₂ | - | 1.308 | 1.418 | Computational |

| Hg(acac)₂ | - | 1.309 | 1.417 | Computational |

| Mn(acac)₃ (elongated) | 2.12 (axial) | - | - | Crystallographic[3] |

| Mn(acac)₃ (equatorial) | 1.93 (eq.) | - | - | Crystallographic[3] |

Table 1: Selected Bond Lengths in Metal Acetylacetonate Chelate Rings.

Data Presentation: Bond Angles

The bond angles within the chelate ring also vary with the central metal. Ab initio molecular orbital computations show a trend where the O–C–C bond angle increases as the atomic number of the metal increases within a group.

| Complex | O-C-C (°) | C-C-C (ring) (°) | Data Source |

| Zn(acac)₂ | 124.1 | - | Computational |

| Cd(acac)₂ | 125.0 | - | Computational |

| Hg(acac)₂ | 129.9 | - | Computational |

Table 2: Selected Bond Angles in Metal Acetylacetonate Chelate Rings.

Experimental Protocols for Characterization

A multi-technique approach is essential for a comprehensive understanding of the bonding in acetylacetonate complexes.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the solid-state molecular structure, providing precise measurements of bond lengths, bond angles, and overall geometry.[10]

Experimental Protocol:

-

Synthesis and Crystallization: The metal acetylacetonate complex is first synthesized.[3] Single crystals suitable for diffraction are then grown, often by slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a diffractometer. It is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays.[10] The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, yielding an electron density map. This map is then used to determine the positions of the atoms. The model is refined to achieve the best fit with the experimental data.[11]

Figure 2. General experimental workflow for SCXRD analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the electronic environment of the acetylacetonate ligand in solution.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: A sample of the metal acetylacetonate complex is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂SO).[12]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer.[13] For diamagnetic complexes like Co(acac)₃, sharp signals are observed, which can be assigned to the methyl and methine protons and carbons of the ligand.[1]

-

Analysis: The chemical shifts of the ligand protons and carbons are sensitive to the inductive effects of the metal center and any substituents.[14] For paramagnetic complexes, the unpaired electrons cause significant broadening and shifting of the NMR signals.[1][15] This effect can be exploited to determine the magnetic properties of the complex.

Evans Method for Magnetic Susceptibility: This NMR-based technique is used to determine the magnetic moment, and thus the electronic structure, of paramagnetic complexes in solution.[1][15]

Experimental Protocol (Evans Method):

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of the paramagnetic complex in a solvent with an inert reference compound (e.g., t-butanol in CDCl₃). The second (reference) tube contains only the solvent and the reference compound.[1]

-

Data Acquisition: The ¹H NMR spectrum of each sample is acquired, and the frequency difference (Δf) between the reference peaks in the two spectra is measured.[1]

-

Calculation: The molar magnetic susceptibility (χₘ) and the effective magnetic moment (μ_eff) are calculated from Δf, the spectrometer frequency, and the sample concentration.[1] This allows for the determination of the number of unpaired electrons and the spin state (high-spin vs. low-spin) of the metal center.[1][15]

Figure 3. Workflow for determining magnetic moment via the Evans method.

Computational Chemistry

Theoretical calculations are a powerful tool for investigating the molecular and electronic structures of acetylacetonate complexes, complementing experimental data.

Methodology:

-

Ab Initio and Density Functional Theory (DFT): Quantum mechanical methods are used to model the complexes. For instance, ab initio molecular orbital (MO) computations and DFT methods like B3LYP with basis sets such as LANL2DZ are employed to perform geometry optimizations.

-

Software: Programs like GAUSSIAN are commonly used for these computations.

-

Analysis: These calculations yield optimized molecular geometries, allowing for the prediction of bond lengths and angles. They can also be used to analyze electron density distribution, molecular orbitals (HOMO/LUMO), and vibrational frequencies, providing deep insight into the nature of the metal-ligand bonding.[16]

Conclusion

The six-membered chelate ring in metal this compound is characterized by significant π-electron delocalization, which imparts considerable stability to the complexes. While not truly aromatic by magnetic criteria, this delocalization results in intermediate C-C and C-O bond lengths. The precise geometric parameters of the ring are modulated by the size, charge, and electronic configuration of the central metal ion. A comprehensive characterization of these bonding features relies on the synergistic application of experimental techniques, primarily single-crystal X-ray diffraction and NMR spectroscopy, and theoretical approaches like DFT calculations. This detailed understanding is crucial for professionals in research and drug development who utilize these versatile complexes for catalysis, materials synthesis, and as model systems.

References

- 1. magritek.com [magritek.com]

- 2. iiste.org [iiste.org]

- 3. Metal this compound - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Are chelate rings aromatic? Calculations of magnetic properties of acetylacetonato and o-benzoquinonediimine chelate rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. epublications.marquette.edu [epublications.marquette.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. azom.com [azom.com]

- 16. Electrochemical Screening and DFT Analysis of Acetylacetonate Metal Complexes in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Acetylacetonate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetylacetonate (B107027) (acac) ligand, a fundamental building block in coordination chemistry, exhibits a rich reactivity profile that extends beyond its role as a spectator ligand. Coordination of the acetylacetonate anion to a metal center induces a quasi-aromatic character in the chelate ring. This electronic delocalization enhances the nucleophilicity of the central γ-carbon atom, rendering it susceptible to electrophilic attack. This behavior is analogous to the well-known electrophilic aromatic substitution reactions of benzene (B151609) and its derivatives.[1][2][3]

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for performing electrophilic substitution reactions on the acetylacetonate ligand. It is intended to serve as a valuable resource for researchers in inorganic chemistry, materials science, and drug development who seek to modify and functionalize metal-acac complexes for a variety of applications.

Core Principles

The electrophilic substitution on a metal-bound acetylacetonate ligand is predicated on the generation of a potent electrophile that can overcome the quasi-aromatic stability of the chelate ring. The general mechanism proceeds through a three-step sequence:

-

Generation of the Electrophile: A reactive electrophilic species is generated in situ from appropriate precursors.

-

Nucleophilic Attack: The electron-rich γ-carbon of the acetylacetonate ligand attacks the electrophile, forming a cationic intermediate.

-

Deprotonation: A weak base removes the proton from the γ-carbon, restoring the aromaticity of the chelate ring and yielding the substituted product.

The most commonly employed electrophilic substitution reactions on the acetylacetonate ligand are halogenation, nitration, and formylation.

Key Electrophilic Substitution Reactions

This section details the experimental protocols for the three primary classes of electrophilic substitution on the acetylacetonate ligand.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, or I) onto the γ-carbon of the acac ligand. N-halosuccinimides (NCS, NBS) and iodine monochloride (ICl) are common halogenating agents for this transformation.

Experimental Protocol: Bromination of Tris(acetylacetonato)chromium(III) (Cr(acac)₃)

This protocol is adapted from a standard laboratory procedure for the synthesis of tris(3-bromo-acetylacetonato)chromium(III).[4]

Reagents and Materials:

-

Tris(acetylacetonato)chromium(III) (Cr(acac)₃)

-

N-Bromosuccinimide (NBS)

-

Chloroform (B151607) (CHCl₃)

-

Ethanol

-

Sodium bisulfite (NaHSO₃) solution (5% w/v)

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve a specific mass of Cr(acac)₃ in chloroform.

-

Add a stoichiometric equivalent of N-bromosuccinimide (NBS) to the solution.

-

Attach a reflux condenser and heat the mixture at reflux for a specified duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a 5% sodium bisulfite solution to remove any unreacted bromine, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield the purified tris(3-bromo-acetylacetonato)chromium(III).[4]

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the γ-carbon of the acac ligand. A common nitrating agent for this reaction is a mixture of copper(II) nitrate (B79036) and acetic anhydride (B1165640).

Experimental Protocol: Nitration of Tris(acetylacetonato)cobalt(III) (Co(acac)₃)

This protocol is based on established methods for the nitration of Co(acac)₃.[5]

Reagents and Materials:

-

Tris(acetylacetonato)cobalt(III) (Co(acac)₃)

-

Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

-

Acetic anhydride ((CH₃CO)₂O)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Suspend Co(acac)₃ in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of copper(II) nitrate trihydrate in acetic anhydride to the cooled suspension with vigorous stirring.

-

Continue stirring the reaction mixture in the ice bath for a specified period.

-

Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

-

Collect the solid product by suction filtration and wash it thoroughly with water.

-

Air-dry the product to obtain tris(3-nitro-acetylacetonato)cobalt(III).

Formylation

Formylation introduces a formyl group (-CHO) to the γ-carbon of the acac ligand. The Vilsmeier-Haack reaction is a suitable method for this transformation, employing a Vilsmeier reagent generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphoryl chloride, POCl₃).[1][3][6][7][8][9][10][11]

Experimental Protocol: Vilsmeier-Haack Formylation of a Metal Acetylacetonate Complex (General Procedure)

Reagents and Materials:

-

Metal acetylacetonate complex

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Sodium acetate (B1210297) (NaOAc)

-